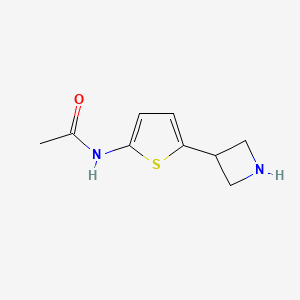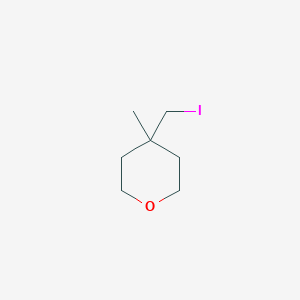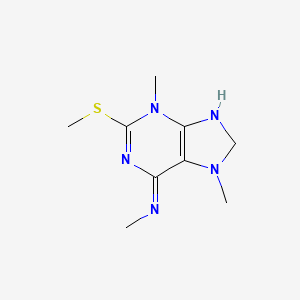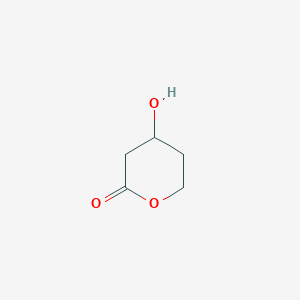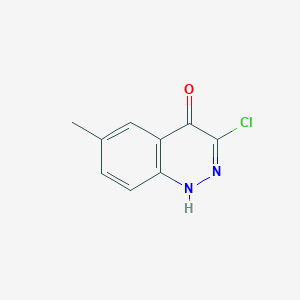
3-Chloro-6-methylcinnolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methylcinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylcinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture in ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3-Chloro-6-methylcinnolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnoline derivatives.
科学研究应用
3-Chloro-6-methylcinnolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Chloro-6-methylcinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chloro-6-methylquinoline: Similar in structure but with a quinoline core instead of a cinnoline core.
6-Methylcinnolin-4-ol: Lacks the chlorine substituent, which can affect its reactivity and properties.
3-Chloro-4-hydroxyquinoline: Another related compound with a quinoline core and similar functional groups.
Uniqueness
3-Chloro-6-methylcinnolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
3-chloro-6-methyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-3-7-6(4-5)8(13)9(10)12-11-7/h2-4H,1H3,(H,11,13) |
InChI 键 |
WJDBZSQSCQOVTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NN=C(C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


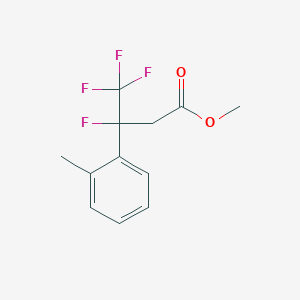
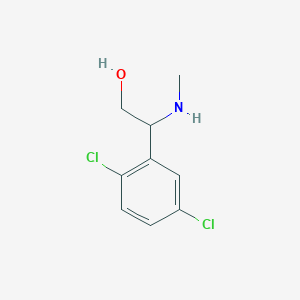
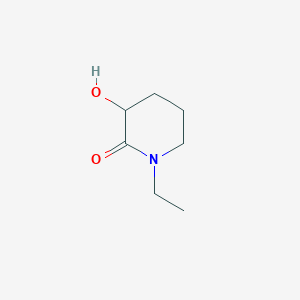
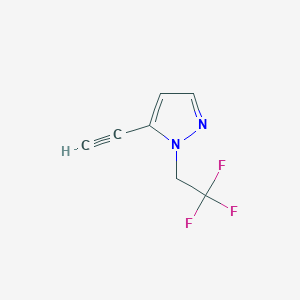

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
